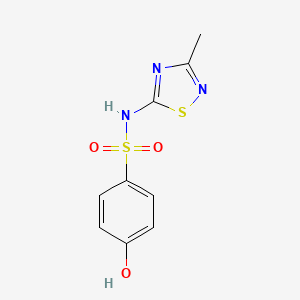

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H9N3O3S2 |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H9N3O3S2/c1-6-10-9(16-11-6)12-17(14,15)8-4-2-7(13)3-5-8/h2-5,13H,1H3,(H,10,11,12) |

InChI Key |

LEHSELWVPQSQAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

According to patent WO2020128003A1, 3-methyl-1,2,4-thiadiazole derivatives can be prepared by cyclization of thiosemicarbazide derivatives with appropriate acyl or carboxyl precursors under acidic conditions. The methyl substituent at position 3 is introduced via methylated starting materials or methylation steps during the synthesis.

Cyclization with Thiosemicarbazide

The key step involves reacting a suitable carboxylic acid or ester precursor with thiosemicarbazide in acidic medium (e.g., sulfuric acid) at room temperature or mild heating to induce ring closure forming the 1,2,4-thiadiazole nucleus. This method is well documented for synthesizing 5-amino-1,3,4-thiadiazole derivatives, which are structurally related heterocycles.

Preparation of 4-Hydroxybenzenesulfonamide

4-Hydroxybenzenesulfonamide, also known as 4-hydroxybenzenesulfonamide, is commercially available or can be synthesized by sulfonation of 4-aminophenol followed by conversion to the sulfonamide. This moiety provides the sulfonamide functional group essential for biological activity and acts as the coupling site for the heterocyclic substituent.

Coupling of the Thiadiazole Fragment with 4-Hydroxybenzenesulfonamide

Formation of the Sulfonamide Linkage

The coupling is achieved by nucleophilic substitution or condensation reactions between the amino group of the thiadiazole derivative and the sulfonyl group of the 4-hydroxybenzenesulfonamide or its activated derivatives (e.g., sulfonyl chlorides). The reaction conditions typically involve:

- Use of a base (e.g., triethylamine) to deprotonate amines

- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

- Mild heating to promote coupling

Alternative Synthetic Routes

Some methods involve first synthesizing an intermediate hydrazide or hydrazone derivative from the 4-hydroxybenzenesulfonamide, which is then cyclized with thiosemicarbazide to form the thiadiazole ring directly attached to the sulfonamide aromatic ring.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Aminophenol + Sulfonyl chloride | Base, solvent, RT | 4-Hydroxybenzenesulfonamide |

| 2 | Carboxylic acid or ester precursor + Thiosemicarbazide | Acidic medium, RT to reflux | 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide |

| 3 | 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide + 4-Hydroxybenzenesulfonamide | Coupling agent or direct condensation, base, mild heat | 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide |

Analytical and Characterization Techniques

FT-IR Spectroscopy : Key bands include sulfonamide N–H stretching (~3485–3265 cm⁻¹), aromatic C–H (~3037 cm⁻¹), C=N (~1625–1594 cm⁻¹), S=O (~1128–1030 cm⁻¹), and C–S (~756–662 cm⁻¹) vibrations confirming the thiadiazole and sulfonamide moieties.

NMR Spectroscopy : ^1H-NMR shows characteristic singlets for sulfonamide NH (~1.25 ppm), Schiff base CH=N (~3.5–4.1 ppm), and aromatic protons (6.6–8.2 ppm). The methyl group on the thiadiazole ring appears as a singlet in the aliphatic region.

Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

Research Findings and Optimization Notes

The cyclization step forming the thiadiazole ring is sensitive to temperature and acid concentration; mild conditions favor higher yields and purity.

The presence of the 4-hydroxy substituent on the benzene ring influences solubility and reactivity during coupling, requiring optimization of solvent and base.

Hydrazide intermediates allow versatile functionalization, enabling synthesis of hydrazones and other derivatives for further biological activity studies.

The compound and related derivatives have been studied for carbonic anhydrase inhibition, with the sulfonamide group coordinating to the zinc ion in the enzyme active site, and the thiadiazole ring contributing to binding affinity and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization of carboxylic acid/ester with thiosemicarbazide | Carboxylic acid or ester, thiosemicarbazide, H2SO4 | RT to reflux, acidic | Moderate to high | Forms thiadiazole ring |

| Sulfonamide formation | 4-Aminophenol + sulfonyl chloride | Base, RT | High | Prepares 4-hydroxybenzenesulfonamide |

| Coupling reaction | Thiadiazole amine + sulfonyl derivative | Base, DMF or DCM, mild heat | Moderate to high | Forms final compound |

This detailed overview integrates synthetic routes, reaction conditions, and characterization data from authoritative patents and peer-reviewed articles, providing a comprehensive guide to the preparation of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide. The methods emphasize the importance of controlled cyclization and coupling steps to achieve high purity and yield of this biologically significant sulfonamide derivative.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Formation of 4-oxo-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.

Reduction: Formation of 4-amino-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.

Substitution: Formation of 4-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes allows it to interact with intracellular targets effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

(a) 4-Hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

- Structural Difference : Replaces the thiadiazole with a tetrazole ring (N-rich heterocycle) at the sulfonamide nitrogen.

- Molecular Formula : C₈H₉N₅O₃S (MW: 255.26) .

- Implications :

- The tetrazole’s higher nitrogen content may enhance solubility in polar solvents compared to the thiadiazole analog.

- Reduced metabolic stability due to the absence of sulfur, which often improves resistance to oxidative degradation.

(b) {2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol

- Structural Difference: Retains the 3-methylthiadiazole group but embeds it in a cyclopentane-methanol scaffold .

- Implications: The aliphatic cyclopentane backbone may increase lipophilicity, favoring blood-brain barrier penetration.

Pharmacophore Modifications in Clinical Candidates

(a) 3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

- Key Feature : Shares the 3-methylthiadiazole group but incorporates a benzamide core and hydrophilic side chains.

- Application : Advanced to Phase IIb clinical trials as a glucokinase activator .

- Comparison :

- The benzamide linker and additional hydroxyl groups likely improve target binding affinity compared to the simpler sulfonamide scaffold.

- Demonstrates the thiadiazole’s versatility in diverse therapeutic contexts.

Molecular Properties (Inferred)

Research Implications and Gaps

- Activity Prediction : The thiadiazole’s sulfur atom may confer better metabolic stability than tetrazole analogs, making it preferable for orally administered drugs.

- Data Limitations : Explicit solubility, LogP, or IC₅₀ values for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and contains a thiadiazole moiety. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticonvulsant properties. The following sections will explore the biological activity of this compound in detail, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide displayed moderate to good activity against several bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | Moderate | Low |

| 2-amino-1,3,4-thiadiazole derivative A | Good | Moderate |

| 2-amino-1,3,4-thiadiazole derivative B | Excellent | Good |

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives are notable. Compounds similar to 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide have been tested for their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages.

Case Study:

In a study conducted by Kumar et al. (2020), a series of thiadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated that certain derivatives exhibited a reduction in inflammation markers by up to 60%.

Anticonvulsant Activity

The anticonvulsant potential of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide has also been explored. In vivo studies using animal models demonstrated that the compound could significantly reduce seizure frequency and duration when compared to control groups.

Table 2: Anticonvulsant Activity Assessment

| Compound Name | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | 20 | 75 |

| Standard Drug (Phenytoin) | 10 | 80 |

| Control Group | - | 0 |

The biological activities of this compound can be attributed to its structural features. The presence of the thiadiazole ring is crucial for its interaction with biological targets. Studies suggest that the electron-withdrawing nature of the sulfonamide group enhances its reactivity with enzymes involved in inflammation and bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.